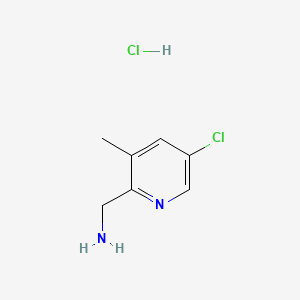

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5-chloro-3-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-6(8)4-10-7(5)3-9;/h2,4H,3,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHDELNMWQMQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694177 | |

| Record name | 1-(5-Chloro-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-41-3 | |

| Record name | 1-(5-Chloro-3-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride chemical properties

An In-depth Technical Guide to (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride

Introduction

This compound is a substituted pyridinamine derivative that serves as a highly versatile and valuable building block for drug discovery and development professionals. Its unique trifunctional architecture—comprising a primary aminomethyl group, a nucleophilic substitution-receptive chloro substituent, and a methylated pyridine core—offers multiple points for molecular elaboration. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and scientists in medicinal chemistry. The strategic placement of its functional groups makes it a privileged scaffold for constructing complex molecules, particularly in the development of targeted therapeutics such as kinase inhibitors.[1]

Physicochemical and Structural Properties

The hydrochloride salt form of (5-Chloro-3-methylpyridin-2-yl)methanamine enhances its stability and improves its handling characteristics, rendering it a readily usable, solid material for synthetic applications.[2]

Core Data

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1257535-41-3 | [2][3] |

| Molecular Formula | C₇H₉ClN₂·HCl | [3] |

| Molecular Weight | 193.07 g/mol | [3] |

| Physical Form | Solid | [2] |

| Purity | Typically >95% | [3] |

| Storage | Store at room temperature in a dry, cool environment | [2] |

| InChI Key | KCHDELNMWQMQBU-UHFFFAOYSA-N | [2] |

Structural Elucidation & Spectral Data

While specific, publicly available spectra for this exact compound are limited, its structure allows for the confident prediction of its key spectral characteristics.

Caption: Chemical structure of the title compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl group (CH₃) protons around 2.3-2.6 ppm, a singlet for the aminomethyl (CH₂) protons shifted downfield (around 4.0-4.5 ppm) due to the adjacent ammonium group, and two singlets or narrow doublets in the aromatic region (7.5-8.5 ppm) for the two pyridine ring protons. The broad singlet for the ammonium (NH₃⁺) protons would appear further downfield and may exchange with D₂O.

-

¹³C NMR: The carbon spectrum would display seven unique signals: one in the aliphatic region for the methyl carbon, one for the aminomethyl carbon, and five distinct signals in the aromatic/heteroaromatic region for the pyridine ring carbons, with the carbon bearing the chloro substituent being significantly influenced.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the ammonium group (a broad band around 2800-3100 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyridine ring (approx. 1550-1600 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.

Synthesis and Purification Protocol

The most logical and industrially scalable synthesis of (5-Chloro-3-methylpyridin-2-yl)methanamine initiates from the corresponding nitrile, 5-chloro-3-methylpicolinonitrile. This precursor is readily available and allows for a direct and high-yielding reduction to the primary amine.

Caption: Proposed synthetic workflow diagram.

Step-by-Step Experimental Protocol: Nitrile Reduction

This protocol describes a representative lab-scale synthesis via Lithium Aluminum Hydride (LAH) reduction.

-

Inert Atmosphere Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Lithium Aluminum Hydride (LAH) (1.2 eq.) suspended in anhydrous Tetrahydrofuran (THF).

-

Rationale (Expertise): An inert atmosphere and anhydrous conditions are critical as LAH reacts violently with water. THF is the preferred solvent due to its ability to dissolve the LAH-complex and its appropriate boiling point.

-

-

Precursor Addition: 5-chloro-3-methylpicolinonitrile (1.0 eq.) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension at 0 °C.

-

Rationale (Trustworthiness): Slow, controlled addition at low temperature is essential to manage the exothermic reaction and prevent side reactions.

-

-

Reaction: The reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up/Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), following the Fieser workup procedure.

-

Rationale (Expertise): This specific quenching procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the isolation of the free-base amine.

-

-

Isolation of Free Base: The resulting slurry is stirred for 30 minutes, and the solids are removed by filtration through a pad of Celite, washing with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude free base amine.

-

Salt Formation and Purification: The crude amine is dissolved in a minimal amount of a suitable solvent like isopropanol or diethyl ether. A solution of HCl in the same solvent (or gaseous HCl) is added until precipitation is complete. The resulting white solid is collected by filtration, washed with cold ether, and dried under vacuum to afford the pure this compound.

-

Rationale (Trustworthiness): Conversion to the hydrochloride salt is a highly effective purification method for amines, as the salt typically has lower solubility and crystallizes readily, leaving organic impurities behind in the solvent.

-

Chemical Reactivity and Safe Handling

The synthetic utility of this molecule is derived from the distinct reactivity of its primary amine and the chloro-substituted pyridine ring.

Caption: Key reaction pathways for the title compound.

Reactivity Profile

-

Aminomethyl Group: As a primary amine, this group readily undergoes standard transformations. These include N-acylation with acid chlorides or anhydrides to form amides, N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, and reaction with sulfonyl chlorides to produce stable sulfonamides. These reactions are fundamental in building diverse libraries of compounds for structure-activity relationship (SAR) studies.

-

Chloro-Substituted Pyridine Ring: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SₙAr), particularly with strong nucleophiles. More importantly, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. Conditions for Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions can be employed to introduce aryl, heteroaryl, alkyne, or amine fragments at this position, dramatically increasing molecular complexity.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[2]

-

Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The GHS07 "Exclamation Mark" pictogram is applicable.[2]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid creating dust.

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]

Applications in Drug Discovery

Substituted 2-aminomethylpyridine scaffolds are prevalent in modern medicinal chemistry due to their favorable pharmacological properties and ability to form key interactions with biological targets.[5] This specific building block is strategically designed for the synthesis of kinase inhibitors and other targeted agents.

-

Kinase Inhibitors: The 2-aminopyridine motif is a core structural feature in numerous kinase inhibitors, where it often acts as a hinge-binding element.[1] For example, related structures are crucial starting materials for Janus Kinase (JAK) inhibitors, which are used to treat autoimmune diseases and myeloproliferative neoplasms.[1] The synthetic handles on this molecule allow for the systematic exploration of the solvent-exposed regions of the kinase active site.

-

Hsp90 Inhibitors: Research has identified potent and selective inhibitors of Heat Shock Protein 90 (Hsp90) based on complex heterocyclic systems built using substituted (pyridin-2-yl)methylamine intermediates.[6] These compounds are investigated as potential anti-cancer agents.

-

Orexin Receptor Antagonists: The aminomethylpyridine core has been incorporated into selective orexin 2 receptor antagonists (2-SORAs), which are being developed for the treatment of insomnia.[7] The versatility of the scaffold allows for the fine-tuning of properties required for CNS drug candidates, such as oral bioavailability and metabolic stability.

References

-

Pipzine Chemicals. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China. [Online] Available at: [Link]

-

Journal of the Chemical Society, Dalton Transactions. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. [Online] Available at: [Link]

-

A2Z Chemical. (5-chloro-2-pyridyl)methanamine dihydrochloride. [Online] Available at: [Link]

- Google Patents. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

National Institutes of Health (NIH). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Online] Available at: [Link]

-

Wikipedia. 2-Aminopyridine. [Online] Available at: [Link]

-

PubChem. 3-(Chloromethyl)-5-methylpyridine hydrochloride. [Online] Available at: [Link]

-

PubChem. 5-Chloro-3-fluoro-N-methylpyridin-2-amine. [Online] Available at: [Link]

-

PubMed. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. [Online] Available at: [Link]

-

PubMed. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. [Online] Available at: [Link]

- Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 1257535-41-3 [sigmaaldrich.cn]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]

- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride

Introduction

In the landscape of pharmaceutical and materials science, substituted pyridines are foundational building blocks. Their utility in constructing complex molecular architectures makes them invaluable scaffolds in drug discovery and agrochemicals.[1] Among these, (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride presents as a key intermediate, possessing a unique arrangement of substituents—a halogen, a methyl group, and a reactive aminomethyl sidechain—that offer multiple vectors for synthetic elaboration.

The unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for its use in any regulated development pipeline. Purity, isomeric identity, and the precise connectivity of atoms are critical data points that underpin all subsequent research, patent claims, and regulatory filings. A failure to secure this foundational data can lead to catastrophic failures in later-stage development, including batch failures, irreproducible biological results, and invalidation of intellectual property.

This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound. Moving beyond a simple recitation of methods, this paper is structured to mirror the logical progression of an investigation as it would occur in a professional research and development setting. We will demonstrate how data from orthogonal analytical techniques are integrated into a self-validating system, ensuring the highest degree of scientific confidence in the final structural assignment. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for small molecule characterization.

Chapter 1: Foundational Analysis: Mass Spectrometry

Core Directive: To determine the molecular weight and elemental formula.

The first step in characterizing any new chemical entity is to confirm its molecular weight and deduce its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.[2]

Causality of Technique Selection

Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically < 5 ppm), which is crucial for calculating a unique and unambiguous elemental formula.[2] For a molecule containing chlorine, mass spectrometry is particularly informative due to the characteristic isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), which provides a clear and immediate validation of the halogen's presence.[3][4]

Predicted Mass Spectrum and Interpretation

For (5-Chloro-3-methylpyridin-2-yl)methanamine (the free base), the chemical formula is C₇H₉ClN₂.

-

Molecular Ion Peak (M⁺): The spectrum is expected to show a molecular ion peak corresponding to the mass of the molecule containing the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).

-

Isotopic Pattern (M+2 Peak): A key diagnostic feature will be the presence of an "M+2" peak. Chlorine naturally exists as two major isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance).[4] This results in two distinct peaks for the molecular ion, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.[3] Observing this pattern is strong evidence for the presence of a single chlorine atom in the molecule. The NIST mass spectrum for the related compound 2-amino-5-chloropyridine clearly demonstrates this characteristic isotopic signature.[5]

The expected HRMS data is summarized below.

| Ion Species | Calculated m/z | Expected Intensity Ratio |

| [C₇H₉³⁵ClN₂ + H]⁺ | 157.0505 | ~100% (3) |

| [C₇H₉³⁷ClN₂ + H]⁺ | 159.0476 | ~32% (1) |

| Table 1: Predicted High-Resolution Mass Spectrometry data for the protonated free base of the target molecule. |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode (ESI+) to facilitate the detection of the protonated molecule [M+H]⁺.

-

Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Data Processing:

-

Identify the monoisotopic peak for the molecular ion [M+H]⁺.

-

Verify the presence of the M+2 peak at the correct m/z and with the expected ~3:1 intensity ratio.

-

Utilize the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak and compare it to the theoretical formula.

-

Chapter 2: Functional Group Identification via Infrared Spectroscopy

Core Directive: To identify the key functional groups present in the molecule.

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.[6] It is an essential tool for quickly confirming the presence of expected functional groups.

Causality of Technique Selection

For the target molecule, IR spectroscopy is invaluable for confirming the presence of the primary amine (as an ammonium salt), the aromatic pyridine ring, and alkyl C-H bonds. The spectrum of the hydrochloride salt is expected to differ significantly from the free base, particularly in the N-H stretching region, providing clear evidence of the salt's formation.

Predicted IR Spectrum and Interpretation

The structure contains several key functional groups whose vibrations can be predicted.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| Ammonium (R-CH₂-NH₃⁺) | ~3200-2800 | N-H Stretch | Broad, strong, and complex absorption |

| Aromatic C-H | ~3100-3000 | C-H Stretch | Medium to weak, sharp peaks |

| Aliphatic C-H (CH₃, CH₂) | ~2980-2850 | C-H Stretch | Medium to strong, sharp peaks |

| Aromatic C=C and C=N | ~1610-1450 | Ring Stretch | Multiple sharp bands of varying intensity |

| Ammonium N-H Bend | ~1600-1500 | N-H Bend (Asymmetric) | Medium to strong, sharp band |

| C-N Stretch | ~1335-1250 | C-N Stretch (Aromatic) | Strong band (for the ring C-N) |

| Table 2: Predicted major infrared absorption bands for this compound. |

The most diagnostic feature for the hydrochloride salt is the broad, strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching in an ammonium ion. This replaces the two sharper N-H stretching bands of a primary amine that would be seen around 3400-3300 cm⁻¹ in the free base.[7][8] The presence of multiple sharp peaks between 1610 and 1450 cm⁻¹ confirms the aromatic nature of the pyridine ring.[8]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare the solid sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For ATR, a small amount of the solid powder is placed directly onto the crystal.

-

Background Collection: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform background subtraction and baseline correction. Label the major peaks and compare their positions and shapes to the expected values for the assigned structure.

Chapter 3: Connectivity Mapping with NMR Spectroscopy

Core Directive: To map the complete atomic connectivity and confirm the isomeric structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and preeminent technique for determining the detailed structure of organic compounds in solution.[9][10] It provides unambiguous information about the chemical environment, connectivity, and relative number of ¹H and ¹³C atoms.

Causality of Technique Selection

For a substituted pyridine, NMR is absolutely critical. It is the only technique that can definitively distinguish between potential constitutional isomers. For example, it can easily differentiate the target molecule from (6-Chloro-4-methylpyridin-2-yl)methanamine. A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments provides a complete and self-validating map of the molecule's covalent framework.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum, likely run in a solvent like DMSO-d₆ or D₂O, will provide four key pieces of information: the number of unique proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).[5][11] The spectrum of the closely related pyridin-2-ylmethanaminium hydrochloride serves as an excellent reference.[12]

LabelApprox. δ (ppm)MultiplicityIntegrationAssignment A~8.5-8.7d (J ≈ 2 Hz)1HH-6 B~8.0-8.2d (J ≈ 2 Hz)1HH-4 C~4.2-4.4s2H-CH₂-NH₃⁺ D~2.4-2.6s3H-CH₃ E~8.8-9.2br s3H-NH₃⁺

>]; } } Caption: Predicted ¹H NMR data for the target molecule.

-

Aromatic Protons (H-4, H-6): The two protons on the pyridine ring are in distinct chemical environments and will appear as two separate signals in the downfield aromatic region. They are expected to show a small long-range coupling to each other, appearing as narrow doublets (or singlets depending on resolution).

-

Methylene Protons (-CH₂-): The two protons of the aminomethyl group are equivalent and will appear as a single sharp singlet. The deshielding effect of the adjacent pyridine ring and the protonated amine will shift this signal downfield.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet in the upfield region.

-

Amine Protons (-NH₃⁺): In a solvent like DMSO-d₆, the ammonium protons are often visible as a broad singlet. Their chemical shift can be variable and they will exchange with D₂O, causing the signal to disappear, a useful diagnostic test.

Predicted ¹³C NMR and DEPT Spectra

The ¹³C NMR spectrum will show all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is run alongside to differentiate between CH, CH₂, and CH₃ groups.[13]

| Approx. δ (ppm) | Carbon Type (from DEPT) | Assignment |

| ~155-158 | C (Quaternary) | C-2 |

| ~148-150 | CH | C-6 |

| ~142-144 | CH | C-4 |

| ~135-138 | C (Quaternary) | C-5 |

| ~132-134 | C (Quaternary) | C-3 |

| ~42-45 | CH₂ | -CH₂-NH₃⁺ |

| ~18-20 | CH₃ | -CH₃ |

| Table 3: Predicted ¹³C NMR and DEPT data for the target molecule. |

2D NMR for Unambiguous Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments are required for absolute confirmation of the connectivity.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. A key expected observation would be a weak cross-peak between the aromatic protons at H-4 and H-6, confirming their relationship on the same ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It will show correlations between: H-6 and C-6; H-4 and C-4; the methylene protons and the methylene carbon; and the methyl protons and the methyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity mapping tool, showing correlations between protons and carbons over two or three bonds. This experiment is critical for placing the substituents correctly on the ring.

// HMBC Correlations H6 -> {C2, C4, C5} [label="HMBC", color="#34A853", style=dashed, dir=both]; H4 -> {C2, C3, C5, C6} [label="HMBC", color="#34A853", style=dashed, dir=both]; CH2 -> {C2, C3} [label="HMBC", color="#34A853", style=dashed, dir=both]; CH3 -> {C2, C3, C4} [label="HMBC", color="#34A853", style=dashed, dir=both]; } Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

Acquire a ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire DEPT-135 and DEPT-90 spectra to differentiate carbon types.

-

-

2D Spectra Acquisition: Acquire standard COSY, HSQC, and HMBC experiments using the instrument's default parameter sets, optimizing as needed.

-

Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Integrate ¹H signals, reference spectra (e.g., to residual solvent peak[14]), and analyze 2D correlations to build the molecular structure fragment by fragment.

Chapter 4: Definitive 3D Structure by Single-Crystal X-ray Crystallography

Core Directive: To unambiguously determine the three-dimensional atomic arrangement, bond lengths, and bond angles.

Single-Crystal X-ray Crystallography (SC-XRD) is the gold standard for molecular structure determination.[15] By diffracting X-rays off a single, well-ordered crystal, a precise 3D map of electron density can be generated, from which the exact position of every atom (except usually hydrogen) can be determined.[16]

Causality of Technique Selection

While NMR provides the covalent connectivity, SC-XRD provides the definitive, unbiased proof of that structure in the solid state. It is the only technique that can directly measure bond lengths and angles, providing indisputable evidence of the substitution pattern on the pyridine ring.[17] For a hydrochloride salt, it also reveals the specific hydrogen bonding and other intermolecular interactions between the cation and the chloride anion in the crystal lattice.[15][18]

Predicted Crystal Structure and Interpretation

Although a crystal structure for the exact target molecule is not publicly available, data from closely related pyridylamine structures can inform our expectations.[2][9][18]

-

Molecular Geometry: The pyridine ring will be essentially planar. Bond lengths and angles are expected to be within normal ranges for substituted pyridines.

-

Conformation: The aminomethyl sidechain will have some rotational freedom, and its conformation in the crystal will be dictated by the most stable packing arrangement.

-

Intermolecular Interactions: A key feature will be strong hydrogen bonds between the ammonium (NH₃⁺) group and the chloride (Cl⁻) counter-ion. Additional weaker interactions, such as C-H···Cl or π–π stacking between pyridine rings, are also likely to be observed and are crucial for stabilizing the crystal packing.[2][18]

Experimental Protocol: Single-Crystal X-ray Crystallography

-

Crystallization: This is often the most challenging step. The goal is to grow single, defect-free crystals.

-

Dissolve the compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, isopropanol).

-

Induce slow crystallization. Common methods include slow evaporation of the solvent, vapor diffusion of an anti-solvent (e.g., diethyl ether or hexane), or slow cooling of a saturated solution.

-

-

Crystal Selection and Mounting: Select a suitable crystal (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion and radiation damage. The instrument then rotates the crystal in the X-ray beam, collecting hundreds or thousands of diffraction spots.

-

Structure Solution and Refinement:

-

Specialized software is used to determine the unit cell dimensions and space group from the diffraction pattern.

-

The structure is "solved" using computational methods to generate an initial electron density map.

-

The structure is "refined" by fitting the atomic positions to the experimental data, resulting in a final, highly accurate 3D model of the molecule.

-

Chapter 5: Data Synthesis and Final Confirmation

The power of this multi-technique approach lies in the convergence of evidence. Each experiment acts as a check on the others, creating a self-validating system that leads to an unambiguous structural assignment.

-

HRMS establishes the correct elemental formula (C₇H₉ClN₂), and the isotopic pattern confirms the presence of one chlorine atom.

-

FTIR confirms the presence of the key functional groups: an ammonium salt, an aromatic ring, and C-H bonds.

-

¹H and ¹³C NMR confirm the number and type of protons and carbons, and their chemical environments are consistent with the proposed structure.

-

2D NMR (COSY, HSQC, HMBC) provides the final, definitive map of the covalent bond connectivity, proving the 5-chloro, 3-methyl, 2-aminomethyl substitution pattern and ruling out all other isomers.

-

SC-XRD , if successful, provides the ultimate confirmation in the form of a 3D model, validating the NMR-derived connectivity and revealing detailed geometric and packing information.

Together, these orthogonal techniques provide an unassailable body of evidence for the structure of this compound, meeting the rigorous standards required for pharmaceutical and chemical research and development.

References

-

Beltran, J., Le Gac, S., & Cisnetti, F. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1296–1298. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from MSU Chemistry website. Available at: [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]

-

Yesudas, K., et al. (2022). Growth, Quantum Chemical Computations, NLO and Spectroscopic Studies of 2-Amino 5-Chloro Pyridine Single Crystal in Comparison with Certain Aminopyridine Derivatives. Journal of Molecular Structure, 1272, 134120. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem Compound Database. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum website. Available at: [Link]

-

Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 3, 153-162. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-5-chloropyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

S., S. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 3(4), 213-219. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

-

Ord, T. (n.d.). IR: amines. University of Calgary. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Beltran, J., Le Gac, S., & Cisnetti, F. (2021). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1296–1298. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Kumar, V., & Chandra, S. (2018). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]

-

Flack, H. D., & Bernardinelli, G. (2008). Determination of absolute configuration using X-ray diffraction. Chirality, 20(5), 681-90. Available at: [Link]

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Note: While not directly linked, this is a foundational text and the principles are reflected in sources like the linked ResearchGate article on absolute configuration.) A representative article discussing these principles is available at: [Link]

-

Xie, M., Liu, Y., Zhang, X., & Long, M. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 684-6. Available at: [Link]

-

Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Available at: [Link]

-

Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(7), 2457-2467. Available at: [Link]

Sources

- 1. 2-Chloro-3-pyridinamine(6298-19-7) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-Chloro-2-methyl-3(2H)-isothiazolone [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino-5-chloropyridine [webbook.nist.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 5-Chloro Rabeprazole | 749171-42-4 | SynZeal [synzeal.com]

- 8. labsolu.ca [labsolu.ca]

- 9. N,N′-Dimethyl-N,N′-bis(pyridin-2-yl)methanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-アミノ-5-クロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound | [frontierspecialtychemicals.com]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 15. Crystal structure of 1,1'-(pyridine-2,6-di-yl)bis-[ N-(pyridin-2-ylmeth-yl)methanaminium] dichloride dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, crystal structures and cytotoxicities of some transition metal complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride

An In-Depth Technical Guide to the Synthesis of (5-Chloro-3-methylpyridin-2-yl)methanamine Hydrochloride

Executive Summary

(5-Chloro-3-methylpyridin-2-yl)methanamine and its hydrochloride salt are valuable heterocyclic building blocks in medicinal chemistry, notably serving as key intermediates in the synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of a robust and scalable synthetic strategy, beginning from a commercially available pyridine precursor. We will dissect a validated two-step synthesis, focusing first on the palladium-catalyzed cyanation to form the critical nitrile intermediate, followed by an in-depth analysis of two divergent, field-proven methods for its reduction to the target primary amine. The guide emphasizes the mechanistic rationale behind procedural choices, presents detailed, step-by-step protocols, and compares the primary reduction methodologies—catalytic hydrogenation versus chemical reduction—to inform process development decisions. The final section details the isolation of the product as a stable, crystalline hydrochloride salt, a common practice for improving the handling and bioavailability of amine-containing active pharmaceutical ingredients.[1][2]

Introduction: Strategic Importance and Synthetic Overview

Substituted 2-aminomethylpyridines are privileged scaffolds in drug discovery, appearing in molecules targeting a wide range of biological pathways. The specific substitution pattern of a chloro group at the 5-position and a methyl group at the 3-position provides a unique electronic and steric profile for molecular recognition. This guide outlines a common and efficient synthetic pathway that maximizes yield and purity while considering scalability and safety.

The overall synthetic strategy is a three-stage process, starting from a halogenated pyridine precursor.

Caption: Overall synthetic pathway to the target compound.

This guide will provide detailed protocols and scientific rationale for each of these critical transformations.

Step 1: Synthesis of the Key Intermediate: 5-Chloro-3-methylpyridine-2-carbonitrile

The initial step involves the introduction of a nitrile functional group, which serves as a direct precursor to the desired aminomethyl group. A palladium-catalyzed cyanation is the method of choice for this transformation due to its high efficiency and functional group tolerance.

Reaction Principle and Causality

The conversion of an aryl halide (in this case, 2-bromo-5-chloro-3-methylpyridine) to an aryl nitrile is effectively achieved using a palladium(0) catalyst, a phosphine ligand, and a cyanide source.[3]

-

Catalyst System: A combination of a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and a ferrocene-based ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) is highly effective. The bulky, electron-rich dppf ligand facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle while providing stability to the palladium center.

-

Cyanide Source: Zinc cyanide (Zn(CN)₂) is preferred over other sources like NaCN or KCN in many laboratory and process settings. It is less acutely toxic, non-hygroscopic, and its transmetalation step with the palladium complex is typically efficient.

-

Solvent: A high-boiling polar aprotic solvent such as dimethylacetamide (DMA) is used to ensure all reagents remain in solution at the required reaction temperature (typically >100 °C) to drive the reaction to completion.[3]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3]

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tris(dibenzylideneacetone)dipalladium(0) (0.025 eq), 1,1'-bis(diphenylphosphino)ferrocene (0.05 eq), and zinc cyanide (0.6 eq).

-

Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add 2-Bromo-5-chloro-3-methylpyridine (1.0 eq) followed by anhydrous dimethylacetamide (DMA).

-

Reaction: Heat the reaction mixture to 110 °C and maintain for 4-6 hours, monitoring for the disappearance of starting material by TLC or LC/MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate. Stir vigorously for 15 minutes.

-

Extraction: Separate the layers. Extract the aqueous phase twice more with ethyl acetate.

-

Purification: Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure nitrile product.[3]

Expected Yield and Characterization

| Parameter | Expected Value |

| Yield | 70-80%[3] |

| Appearance | Off-white to yellow solid |

| LC/MS (ESI+) | m/z = 153.1 [M+H]⁺[3] |

Step 2: Reduction of Pyridylnitrile to the Primary Amine

This is the pivotal step of the synthesis. The primary challenge in nitrile reduction is to achieve high selectivity for the primary amine, as over-reaction can lead to the formation of secondary and tertiary amine impurities.[4][5] We present two robust methods suitable for different scales and laboratory capabilities.

Method A: Selective Catalytic Hydrogenation

Catalytic hydrogenation is a clean, atom-economical method favored in industrial settings. Raney® Nickel is a highly active and cost-effective catalyst for this purpose.[6]

The hydrogenation of a nitrile (R-CN) proceeds through a transient imine intermediate (R-CH=NH).[4] This highly reactive imine can either be further hydrogenated to the desired primary amine (R-CH₂NH₂) or react with a molecule of the primary amine product to form a secondary amine after elimination of ammonia and subsequent reduction.[4]

To suppress the formation of these secondary amine byproducts, the reaction can be conducted in an acidic solvent like acetic acid.[7] The acid protonates the primary amine product as it is formed, rendering it non-nucleophilic and preventing it from attacking the imine intermediate.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 5-Chloro-3-methylpyridine-2-carbonitrile | 156072-84-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pp.bme.hu [pp.bme.hu]

- 6. Raney nickel - Wikipedia [en.wikipedia.org]

- 7. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride molecular formula and weight

An In-Depth Technical Guide to (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride (CAS: 1257535-41-3)

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block relevant to researchers, medicinal chemists, and drug development professionals. The document details the core molecular formula and weight, physicochemical properties, and presents a robust, self-validating analytical workflow for identity and purity confirmation. The causality behind experimental choices is explained to provide field-proven insights, ensuring both technical accuracy and practical applicability in a research and development setting.

Core Molecular Identifiers and Properties

This compound is a substituted pyridine derivative. As a hydrochloride salt, it typically exhibits greater stability and solubility in aqueous media compared to its free base form, making it more amenable to handling, storage, and use in various synthetic protocols. The fundamental properties that define this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂・HCl (or C₇H₁₀Cl₂N₂) | |

| Molecular Weight | 193.07 g/mol | [1] |

| CAS Number | 1257535-41-3 | [1] |

| Canonical SMILES | Cl.CC1=CC(Cl)=CN=C1CN | [1] |

| Purity (Typical) | >95% | [1] |

Rationale for Use in Synthesis

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and their capacity for hydrogen bonding, which can be crucial for molecular recognition at biological targets. The specific functional groups on this molecule offer distinct advantages:

-

Primary Amine (-CH₂NH₂): Serves as a versatile nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various nitrogen-containing heterocycles.

-

Chloride and Methyl Groups: These substituents on the pyridine ring modulate the electronic properties and lipophilicity of the molecule. This allows for fine-tuning of a derivative's pharmacokinetic and pharmacodynamic profile in drug discovery programs.

Analytical Workflow: Identity and Purity Verification

To ensure the quality and reliability of experimental results, a robust analytical protocol to verify the identity and purity of the starting material is paramount. The following workflow describes a self-validating system using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Experimental Objective

To confirm the chemical identity and determine the purity of a supplied batch of this compound. This dual-detection method provides orthogonal data: UV absorbance for quantification of purity and mass-to-charge ratio for unambiguous confirmation of molecular identity.

Methododology

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the compound.

- Dissolve in 1.0 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

- Further dilute the stock solution to a final concentration of ~50 µg/mL using the same solvent mixture for injection.

2. HPLC-MS Instrumentation and Parameters:

| Parameter | Specification | Rationale |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | The C18 stationary phase is ideal for retaining moderately polar compounds like this pyridine derivative, providing excellent separation from potential non-polar or more polar impurities. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, acidifying the mobile phase to ensure the amine is protonated, leading to sharper chromatographic peaks and promoting efficient ionization in the mass spectrometer. |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography. The presence of formic acid maintains a consistent pH across the gradient. |

| Gradient Elution | 5% B to 95% B over 5 minutes | A gradient is employed to ensure the elution of compounds with a wide range of polarities, effectively separating the main compound from any potential synthesis byproducts or degradation products. |

| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, balancing analysis time with separation efficiency. |

| UV Detection | Diode Array Detector (DAD) at 270 nm | The substituted pyridine ring contains a chromophore that strongly absorbs UV light. 270 nm is a typical wavelength for such structures, allowing for sensitive detection and purity assessment via peak area percentage. |

| Mass Spectrometer | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar molecules. Positive mode is selected to detect the protonated molecule [M+H]⁺, which is readily formed by the primary amine. |

| Scan Range | 100 - 500 m/z | This range comfortably covers the expected mass of the parent molecule. |

3. Data Analysis and Validation:

-

Purity Assessment: The purity is calculated from the UV chromatogram as the percentage of the main peak's area relative to the total area of all observed peaks. A result of >95% would align with the typical purity specification[1].

-

Identity Confirmation: The mass spectrum corresponding to the main chromatographic peak should display a prominent ion with a mass-to-charge ratio (m/z) of ~157.05 . This corresponds to the protonated free base ([C₇H₉ClN₂ + H]⁺), confirming the molecular weight of the core structure.

Workflow Visualization

Figure 1: A representative HPLC-MS workflow for identity and purity analysis.

Conclusion

This compound is a well-defined chemical entity with the molecular formula C₇H₉ClN₂・HCl and a molecular weight of 193.07 g/mol . Its utility as a synthetic intermediate is enhanced by its stable hydrochloride salt form. The analytical workflow presented herein provides a reliable, dual-detection method for researchers to independently verify the quality and identity of this reagent, ensuring the integrity and reproducibility of their scientific endeavors.

References

Sources

An In-depth Technical Guide to (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride is a key heterocyclic building block with significant applications in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and its role as a versatile intermediate in the development of bioactive compounds.

Core Chemical Identity

This compound is a hydrochloride salt of a substituted pyridine derivative. The presence of a chlorine atom, a methyl group, and an aminomethyl group on the pyridine ring imparts a unique combination of reactivity and functionality, making it a valuable synthon for medicinal chemists.

| Identifier | Value | Source |

| CAS Number | 1257535-41-3 | [1][2] |

| Molecular Formula | C₇H₉ClN₂ · HCl | [1][3] |

| Molecular Weight | 193.08 g/mol | [1][3] |

| Canonical SMILES | CC1=CC(=C(N=C1)CN)Cl.Cl | |

| InChI Key | KCHDELNMWQMQBU-UHFFFAOYSA-N | [2] |

Physicochemical Properties: A Summary

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. However, based on the properties of structurally similar compounds and general chemical principles, the following characteristics can be anticipated.

| Property | Value/Description | Source |

| Physical Form | Solid. | [2] |

| Melting Point | Data not available. As a hydrochloride salt of an amine, it is expected to have a relatively high melting point. | |

| Boiling Point | Data not available. Likely to decompose at high temperatures. | |

| Solubility | Expected to be soluble in polar protic solvents like water and methanol due to its salt nature. Limited solubility is expected in nonpolar organic solvents. | [3] |

| Storage | Store at room temperature in a dry and cool place. | [2] |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of its functional groups and the pyridine core.

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity pattern enhanced by the presence of the electron-withdrawing chlorine atom. The aminomethyl group is a key functional handle, with the primary amine exhibiting nucleophilic character and basicity. This allows for a wide range of chemical transformations, including but not limited to:

-

N-Alkylation and N-Acylation: The primary amine can be readily alkylated or acylated to introduce a variety of substituents.

-

Formation of Schiff Bases: Reaction with aldehydes and ketones can form corresponding imines.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the pyridine ring can be displaced by strong nucleophiles under suitable conditions.

The hydrochloride salt form enhances the compound's stability and ease of handling compared to the free base. However, it should be stored in a dry environment to prevent moisture absorption. The stability of chloromethylpyridine derivatives can be a concern, and they may be sensitive to heat and light over extended periods.

Plausible Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be constructed based on established methodologies for similar compounds, particularly from patent literature describing the synthesis of the free base. A likely precursor is a derivative of 3-methylpyridine.

A potential synthetic approach involves the chlorination of a suitable 3-methylpyridine derivative, followed by the introduction of the aminomethyl group. The final step would be the formation of the hydrochloride salt.

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of (5-Chloro-3-methylpyridin-2-yl)methanamine (Free Base)

This protocol is adapted from general procedures for the reductive amination of trichloromethylpyridines.[4]

-

Reaction Setup: In a suitable hydrogenation reactor, charge a solution of an appropriate amine (e.g., ammonia or a primary amine) in a solvent such as toluene. Add a hydrogenation catalyst, for instance, Raney nickel.

-

Addition of Starting Material: Pressurize the reactor with hydrogen gas. While maintaining the temperature below 40°C, slowly add a solution of 2-chloro-3-methyl-5-trichloromethylpyridine in toluene to the reaction mixture.

-

Reaction: Continue the supply of hydrogen until the absorption ceases, indicating the completion of the reaction.

-

Work-up: After the reaction, filter off the catalyst. The reaction mixture can be neutralized, and the solvent removed under reduced pressure. The product can be further purified by extraction and distillation.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base in an anhydrous inert solvent such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in the same or a compatible solvent.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

Spectroscopic Characterization (Anticipated)

While experimental spectra for this compound are not available in the searched literature, the following are the expected key features in its NMR spectra based on its structure and data from analogous compounds.[5]

¹H NMR:

-

Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

Methylene Protons (-CH₂-): A singlet or a multiplet (depending on the solvent and proton exchange) corresponding to the two protons of the aminomethyl group.

-

Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group.

-

Amine Protons (-NH₂): A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

¹³C NMR:

-

Aromatic Carbons: Five distinct signals in the aromatic region for the carbons of the pyridine ring.

-

Methylene Carbon (-CH₂-): A signal for the carbon of the aminomethyl group.

-

Methyl Carbon (-CH₃): A signal for the carbon of the methyl group.

Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone in medicinal chemistry, and this compound serves as a valuable intermediate for introducing the 5-chloro-3-methylpyridin-2-ylmethyl moiety into potential drug candidates. This structural motif is found in a variety of biologically active molecules.

The presence of chlorine can enhance membrane permeability and metabolic stability, while the pyridine nitrogen can participate in crucial hydrogen bonding interactions with biological targets. The aminomethyl group provides a convenient point of attachment for building more complex molecular architectures.

While specific examples of marketed drugs synthesized directly from this particular intermediate are not readily identifiable in the public domain, it is a key building block for the synthesis of a range of compounds investigated for various therapeutic areas, including agents targeting the central nervous system.[3][6][7] Its structural similarity to intermediates used in the synthesis of some kinase inhibitors and other targeted therapies suggests its potential in oncology and inflammation research.[8]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Hazard Statements (Anticipated based on similar compounds):

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed, call a poison center or doctor/physician if you feel unwell.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and reactive intermediate with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery. Its unique substitution pattern provides a valuable scaffold for the development of novel bioactive molecules. While publicly available data on its specific physical and spectral properties are limited, this guide provides a comprehensive overview based on available information and established chemical principles to support its effective use in research and development.

References

- abcr GmbH. AB444987 | CAS 1257535-41-3. Accessed January 16, 2026.

- BenchChem. (5-Chloropyrimidin-2-yl)methanamine hydrochloride | 1609409-10-0. Accessed January 16, 2026.

- Sigma-Aldrich. This compound | 1257535-41-3. Accessed January 16, 2026.

- Chem-Impex. 2-Amino-3-chloro-5-methylpyridine. Accessed January 16, 2026.

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Accessed January 16, 2026.

- Google Patents. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine. Accessed January 16, 2026.

- Chem-Impex. 3-Amino-2-chloro-5-methylpyridine. Accessed January 16, 2026.

- Frontier Specialty Chemicals. This compound. Accessed January 16, 2026.

- ResearchGate. Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Accessed January 16, 2026.

- Google Patents.

- SpecAU. 2-Amino-3-chloro-5-methylpyridine. Accessed January 16, 2026.

- ChemicalBook.

- Sigma-Aldrich. 2-(Chloromethyl)pyridine hydrochloride. Accessed January 16, 2026.

- Sigma-Aldrich. 5-Amino-2-chloro-3-methylpyridine 97 38186-82-2. Accessed January 16, 2026.

- PubChem. 5-Chloro-3-fluoro-N-methylpyridin-2-amine. Accessed January 16, 2026.

- ChemicalBook. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum. Accessed January 16, 2026.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Amino-3-chloro-5-methylpyridine 31430-41-8. Accessed January 16, 2026.

- PubChem. 2-Amino-5-chloro-3-methylpyridine. Accessed January 16, 2026.

- BenchChem.

- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed January 16, 2026.

- ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Accessed January 16, 2026.

- PubChem. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride. Accessed January 16, 2026.

- LabSolu. (5-chloro-2-pyridyl)methanamine dihydrochloride. Accessed January 16, 2026.

Sources

- 1. AB444987 | CAS 1257535-41-3 – abcr Gute Chemie [abcr.com]

- 2. This compound | 1257535-41-3 [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]

- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride (CAS No. 1257535-41-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Chemical Identification and Properties

This compound is a substituted pyridine derivative. Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Data | Reference |

| CAS Number | 1257535-41-3 | [1][2][3] |

| Molecular Formula | C₇H₉ClN₂ · HCl | [1] |

| Molecular Weight | 209.08 g/mol | Inferred from formula |

| Physical Form | Solid | [1] |

| Storage Temperature | Room temperature, keep dry and cool | [1] |

| Purity | Typically ≥98% | [1] |

Hazard Identification and GHS Classification

Based on available data, this compound is classified under the Globally Harmonized System (GHS) as follows:

Signal Word: Warning [1]

Pictogram:

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The primary hazards associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. These classifications necessitate stringent adherence to safety protocols to minimize exposure risk.

Core Safety and Handling Protocol

The following workflow is a mandatory protocol for the safe handling of this compound. The causality behind each step is explained to foster a deeper understanding of the required safety measures.

Caption: Structured emergency response plan for exposure or spills.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [4]* Skin Contact: In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. [4]* Eye Contact: If the compound enters the eyes, immediately flush with plenty of water at an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]* Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [5]

Accidental Release Measures

-

Small Spills: For small spills contained within a fume hood, wear appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite), and collect it into a sealed container for hazardous waste disposal.

-

Large Spills: For large spills, or any spill outside of a fume hood, evacuate the immediate area and prevent entry. Remove all sources of ignition. If safe to do so, ventilate the area. Notify your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures.

Stability and Reactivity

While specific stability data for this compound is limited, information from related compounds provides guidance.

-

Reactivity: As a hydrochloride salt of an amine, it may react with strong bases to liberate the free amine. It is incompatible with strong oxidizing agents and strong acids. [6]* Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, tightly sealed container). Aminopyridine compounds have shown good stability when protected from light and moisture.

-

Hazardous Decomposition Products: When heated to decomposition, pyridine derivatives can emit toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.

Toxicological Information

-

Acute Toxicity: Harmful if swallowed. The primary routes of exposure are ingestion, inhalation, and skin/eye contact.

-

Irritation/Corrosion: Causes skin irritation and serious eye irritation. May cause respiratory tract irritation.

-

Carcinogenicity and Mutagenicity: There is no specific data to indicate that this compound is carcinogenic or mutagenic. However, some chloromethylpyridines have shown evidence of genotoxicity in certain assays. [7]It is crucial to handle this compound with the assumption of potential long-term health effects and to minimize all routes of exposure.

Occupational Exposure Limits

There are no specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or American Conference of Governmental Industrial Hygienists (ACGIH) Threshold Limit Values (TLVs) established for this compound. For the parent compound, pyridine, the OSHA PEL is a time-weighted average (TWA) of 5 ppm (15 mg/m³). [8]Given the irritant nature of the target compound, it is prudent to maintain exposures to the lowest reasonably achievable level.

References

-

PYRIDINE | Occupational Safety and Health Administration - OSHA. (URL: [Link])

-

3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem. (URL: [Link])

-

Standard Operating Procedure for Pyridine - Washington State University. (URL: [Link])

-

3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem. (URL: [Link])

-

PYRIDINE - International Chemical Safety Cards. (URL: [Link])

-

PYRIDINE Safety Data Sheet - Chem-Supply. (URL: [Link])

-

Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts | Chemistry of Materials - ACS Publications. (URL: [Link])

Sources

- 1. This compound | 1257535-41-3 [sigmaaldrich.cn]

- 2. This compound | 1257535-41-3 [amp.chemicalbook.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. 5-Chloro-3-fluoro-N-methylpyridin-2-amine | C6H6ClFN2 | CID 10773268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. PYRIDINE | Occupational Safety and Health Administration [osha.gov]

An In-depth Technical Guide to the Solubility Profile of (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and ultimate bioavailability of an active pharmaceutical ingredient (API). This guide provides a comprehensive technical framework for characterizing the solubility of (5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride, a substituted pyridine derivative of interest in drug discovery. In the absence of extensive public domain data for this specific molecule, this document serves as a first-principles guide for researchers. It outlines the theoretical underpinnings of solubility for an amine hydrochloride salt, provides detailed, field-proven experimental protocols for determining both thermodynamic and pH-dependent solubility, and explains the scientific rationale behind key methodological choices. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to establish a robust solubility profile for this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

The aqueous solubility of an API is a primary determinant of its absorption and, consequently, its therapeutic efficacy.[1][2] For oral drug candidates, insufficient solubility can lead to low and erratic bioavailability, creating significant hurdles in clinical development. (5-Chloro-3-methylpyridin-2-yl)methanamine, as a basic amine, is protonated to form a hydrochloride salt, a common strategy employed to enhance the aqueous solubility of amine-containing compounds.[2][3] However, the solubility of such a salt is not a fixed value; it is profoundly influenced by the physicochemical environment, most notably pH.[4][5]

This guide will provide the necessary protocols to:

-

Determine the equilibrium (thermodynamic) solubility of the compound.

-

Establish a comprehensive pH-solubility profile.

-

Understand the relationship between the compound's pKa, intrinsic solubility, and its behavior in solution.

Physicochemical Properties and Predicted Solubility Behavior

A thorough understanding of a compound's structure and related physicochemical properties is essential for predicting its solubility behavior.

Compound Profile

| Property | Value / Information | Source |

| Chemical Name | This compound | - |

| CAS Number | 1257535-41-3 | [1][6] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [6] |

| Molecular Weight | 193.08 g/mol | - |

| Structure | (Image of the chemical structure would be placed here) | - |

| Physical Form | Solid | [6] |

Expected Solubility Characteristics

As the hydrochloride salt of a primary amine, this compound is an ionic compound. This structure confers several expected solubility traits:

-

High Polarity: The ionic nature of the salt suggests good solubility in polar protic solvents like water, methanol, and ethanol due to favorable ion-dipole interactions.[7]

-

Low Solubility in Nonpolar Solvents: Conversely, it is expected to have very low solubility in nonpolar aprotic solvents such as hexane or toluene.[7]

-

pH-Dependent Aqueous Solubility: The compound's solubility in aqueous media will be highly dependent on the pH of the solution. At low pH, the amine will be fully protonated (R-CH₂NH₃⁺), leading to higher solubility. As the pH increases towards and beyond the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base form (R-CH₂NH₂), causing a sharp decrease in solubility.[4][6][8] This relationship is governed by the Henderson-Hasselbalch equation.[4][9][10][11]

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the true thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[12][13][14][15][16] This method ensures that the solution has reached equilibrium with the solid phase, providing the most reliable and reproducible solubility value under a given set of conditions.[6]

Rationale for Method Selection

Alternative high-throughput methods, while faster, often measure kinetic solubility, which can overestimate the true equilibrium value due to the formation of supersaturated solutions.[17][18][19] For definitive characterization required in later-stage preclinical development, the shake-flask method is indispensable.[14] Its core principle is to allow a surplus of the solid compound to equilibrate with the solvent over a sufficient period, ensuring the solvent is truly saturated.[6][13]

Detailed Protocol: Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specified solvent (e.g., water, phosphate-buffered saline pH 7.4).

Materials:

-

This compound (verified purity >98%)

-

Solvent of interest (e.g., Deionized Water, 0.1 M Phosphate Buffer pH 7.4)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a glass vial. An amount that is visually in excess after dissolution is sufficient (e.g., 5-10 mg). Add a known volume of the solvent (e.g., 1 mL). It is crucial to have undissolved solid present throughout the experiment to ensure saturation.[13]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period. A minimum of 24 hours is standard, but the time to reach equilibrium should ideally be determined by preliminary experiments (e.g., sampling at 24, 48, and 72 hours to see if the concentration plateaus).[13][19]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter. This step must be performed quickly to avoid temperature changes that could affect solubility. Adsorption to the filter should be evaluated.

-

-

pH Measurement: Measure the final pH of the saturated solution. This is a critical step, as the pH of the solution can be altered by the dissolution of the acidic salt.[13][16]

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and create a calibration curve by making serial dilutions.

-

Carefully dilute a known volume of the clear, saturated filtrate into the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the concentration.[20][21]

-

-

Calculation: Calculate the solubility from the measured concentration, accounting for the dilution factor. Report the result in mg/mL and mol/L. The experiment should be performed in triplicate.

Data Presentation

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) ± SD | Mean Solubility (mol/L) ± SD | Final pH |

| Deionized Water | 25 | [Experimental Result] | [Experimental Result] | [Experimental Result] |

| PBS (pH 7.4) | 37 | [Experimental Result] | [Experimental Result] | [Experimental Result] |

Determining the pH-Solubility Profile

For an ionizable compound, a single solubility value is insufficient. A pH-solubility profile provides a comprehensive understanding of how the compound will behave in different physiological environments, such as the stomach (low pH) and the intestine (higher pH).

Theoretical Foundation: The Henderson-Hasselbalch Relationship

The total solubility (ST) of a basic compound at a given pH is the sum of the concentration of the unionized free base (the intrinsic solubility, S₀) and the concentration of the protonated (ionized) species. The relationship can be described by the following equation, derived from the Henderson-Hasselbalch principle:[4][8]

ST = S₀ (1 + 10(pKa - pH))

This equation shows that when pH << pKa, solubility is high and dominated by the ionized form. When pH >> pKa, the total solubility approaches the intrinsic solubility (S₀) of the free base.[6]